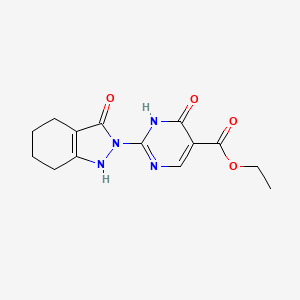

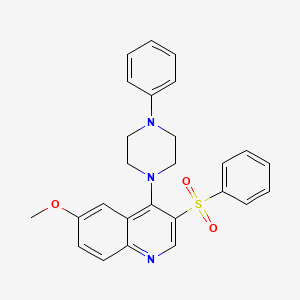

![molecular formula C11H8N6O2 B2377823 N-(1H-benzo[d][1,2,3]triazol-5-il)-6-hidroxipirimidina-4-carboxamida CAS No. 2034281-55-3](/img/structure/B2377823.png)

N-(1H-benzo[d][1,2,3]triazol-5-il)-6-hidroxipirimidina-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of benzotriazole and pyrimidine. Benzotriazole derivatives are known for their diverse biological activities, including anticancer, antifungal, antibacterial, antiviral, and antioxidative properties

Aplicaciones Científicas De Investigación

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

For instance, some 1,2,3-triazole derivatives have shown significant binding affinity to Heat Shock Protein 90 (HSP90) , a protein with a pivotal role in the folding and assembly of other proteins . Other 1,2,3-triazole derivatives have been reported to interact with acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission .

Mode of Action

For instance, some 1,2,3-triazole derivatives have been found to inhibit HSP90 by binding to its N-terminal ATP-binding pocket . Others have been reported to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

For example, the inhibition of HSP90 can lead to the degradation of its client proteins, affecting multiple signaling pathways involved in cell growth and survival . The inhibition of acetylcholinesterase can enhance cholinergic transmission, affecting various neurological processes .

Pharmacokinetics

The drug-likeness of similar 1,2,3-triazole derivatives has been investigated, suggesting potential bioavailability .

Result of Action

Similar 1,2,3-triazole derivatives have shown various biological activities, including anticancer, antidiabetic, and antioxidant activities .

Métodos De Preparación

The synthesis of N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized via the cycloaddition of nitroaromatics with alkynes.

Coupling with Pyrimidine: The benzotriazole derivative is then coupled with a pyrimidine precursor under suitable reaction conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance scalability and cost-effectiveness. Techniques such as microwave irradiation and continuous flow synthesis can be employed to improve reaction efficiency and reduce production time .

Análisis De Reacciones Químicas

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperatures to optimize reaction rates and yields .

Comparación Con Compuestos Similares

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:

Benzotriazole Derivatives: These compounds share the benzotriazole moiety and exhibit similar biological activities, but the presence of the pyrimidine ring in N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide enhances its versatility and potency.

Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their anticancer and antiviral activities.

Propiedades

IUPAC Name |

N-(2H-benzotriazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O2/c18-10-4-9(12-5-13-10)11(19)14-6-1-2-7-8(3-6)16-17-15-7/h1-5H,(H,14,19)(H,12,13,18)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAKGLNHLBOPPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

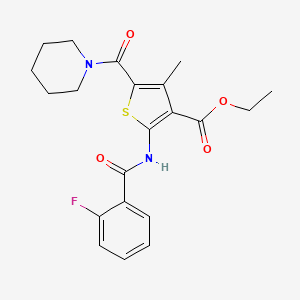

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)

![5-benzyl-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2377747.png)

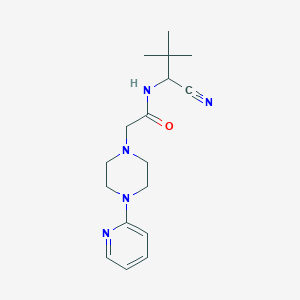

![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)

![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)

![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)